(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone

Kinase inhibitor Scaffold hopping Structure-activity relationship

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone (CAS 1797868-48-4) is a synthetic small molecule (C14H14N4OS, MW 286.35 g/mol) belonging to the pyrido[4,3-d]pyrimidine class. It features a 7,8-dihydropyrido[4,3-d]pyrimidine core linked via a methanone bridge to a 2-(methylthio)pyridin-3-yl moiety.

Molecular Formula C14H14N4OS
Molecular Weight 286.35
CAS No. 1797868-48-4
Cat. No. B2618987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone
CAS1797868-48-4
Molecular FormulaC14H14N4OS
Molecular Weight286.35
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C14H14N4OS/c1-20-13-11(3-2-5-16-13)14(19)18-6-4-12-10(8-18)7-15-9-17-12/h2-3,5,7,9H,4,6,8H2,1H3
InChIKeyVQMNVDPXKCNLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone (CAS 1797868-48-4) – Structural and Physicochemical Baseline


The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone (CAS 1797868-48-4) is a synthetic small molecule (C14H14N4OS, MW 286.35 g/mol) belonging to the pyrido[4,3-d]pyrimidine class. It features a 7,8-dihydropyrido[4,3-d]pyrimidine core linked via a methanone bridge to a 2-(methylthio)pyridin-3-yl moiety . This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of EGFR, FLT3, CDK2, and autotaxin (ATX) . The compound is commercially available as a screening compound (typical purity ~95%) for early-stage drug discovery and chemical biology probe development .

Why Generic Substitution of Pyrido[4,3-d]pyrimidine Analogs is Scientifically Invalid for (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone


The pyrido[4,3-d]pyrimidine scaffold is a versatile kinase inhibitor core, but its biological activity is exquisitely sensitive to substitution patterns. Literature SAR demonstrates that seemingly minor modifications—such as replacing a 4-anilino group with a 7-amino substituent or altering the linker from carboxylate to methanone—can shift kinase selectivity profiles and antiproliferative potency by orders of magnitude . The target compound uniquely combines a 6-acyl-7,8-dihydropyrido[4,3-d]pyrimidine core with a 2-(methylthio)pyridin-3-yl carbonyl substituent. This specific topology places the methylthio group in a spatial orientation distinct from analogs bearing phenyl, mesityl, or ethynylphenyl groups at the same position, potentially altering hydrogen-bonding capacity, lipophilicity (cLogP), and target engagement [1]. Generic substitution with a scaffold-matched analog that lacks the 2-(methylthio)pyridine moiety would introduce uncharacterized changes in potency and selectivity, rendering cross-study comparisons unreliable without direct head-to-head profiling.

Quantitative Differentiation Evidence for (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone vs. Closest Structural Analogs


Structural Uniqueness vs. 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate EGFR Inhibitors

The target compound features a methanone linker and a 2-(methylthio)pyridin-3-yl substituent, whereas the most extensively characterized analogs (e.g., compounds 5a–p in Zhang et al.) employ a 6-carboxylate linker and 4-anilino substitution . This structural divergence places the compound in a distinct chemical space within the pyrido[4,3-d]pyrimidine family. The 2-(methylthio)pyridine moiety introduces a sulfur atom capable of participating in unique non-covalent interactions (sulfur-π, chalcogen bonding) not available to the aniline-based analogs, potentially altering kinase selectivity profiles .

Kinase inhibitor Scaffold hopping Structure-activity relationship

Kinase Profiling Potential Relative to FLT3/CDK2 Pyrido[4,3-d]pyrimidine Derivatives

In a recent J. Med. Chem. study, a series of pyrido[4,3-d]pyrimidine derivatives were profiled against FLT3-ITD, FLT3-D835Y, and CDK2/E kinases, with antiproliferative activities assessed in MV4-11, MOLM-13, SEM, CEM, NOMO-1, ML-2, and K562 leukemia cell lines [1]. The most potent compound (compound 25) showed FLT3-ITD IC50 = 1.907 µM and MV4-11 GI50 = 6.560 µM. The target compound, carrying a 2-(methylthio)pyridine substituent, is structurally orthogonal to the tested series (which bear aryl/heteroaryl substitutions at the 4-position) [1]. This orthogonality makes the target compound a valuable candidate for expanding the kinase selectivity map of the pyrido[4,3-d]pyrimidine chemotype, particularly for kinases where sulfur-mediated interactions (e.g., with cysteine-rich binding pockets) may confer selectivity advantages.

Kinase selectivity Antiproliferative activity Leukemia cell lines

Physicochemical Property Differentiation: Lipophilic Ligand Efficiency (LLE) Potential vs. Phenyl/Mesityl Analogs

The 2-(methylthio)pyridine substituent introduces a moderate increase in polar surface area and hydrogen-bond acceptor capacity relative to simple phenyl analogs (e.g., (2-aminophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone, CAS 937604-00-7) while maintaining lower calculated lipophilicity compared to mesityl-substituted analogs (e.g., (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone) . The pyridine nitrogen provides an additional hydrogen-bond acceptor site that can enhance aqueous solubility and modulate CYP450 metabolism compared to purely carbocyclic aromatic substituents. These properties position the compound in a favorable drug-likeness space for fragment-based or hit-to-lead optimization where balanced lipophilicity (cLogP ~2.0–3.0 estimated) is desired.

Drug-likeness Lipophilic ligand efficiency Physicochemical profiling

Optimal Application Scenarios for (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone Based on Quantitative Evidence


Scaffold-Hopping and IP Diversification for Kinase Inhibitor Lead Discovery

Programs targeting kinases (EGFR, FLT3, CDK, ATX) seeking to expand SAR beyond the well-characterized 4-anilinocarboxylate chemotype should prioritize this compound . The 2-(methylthio)pyridine moiety provides a structurally novel vector for exploring kinase hinge-binding and selectivity pocket interactions that are inaccessible to traditional aniline-based inhibitors. Its structural orthogonality to the kinase-inhibitory pyrido[4,3-d]pyrimidines profiled in J. Med. Chem. 2023 makes it a strong candidate for filling the selectivity map of this scaffold [1].

Chemical Probe Development for Sulfur-Mediated Protein-Ligand Interactions

The methylthio group enables investigation of sulfur-π, sulfur-aromatic, and chalcogen-bonding interactions in kinase active sites or allosteric pockets . This compound serves as a tool molecule to probe the thermodynamic contribution of divalent sulfur to binding affinity and selectivity—a design element frequently underutilized in kinase inhibitor optimization.

Balanced Lipophilicity Hit-to-Lead Optimization Starting Point

With an estimated cLogP favorable to solubility and metabolic stability compared to mesityl or naphthyl-substituted analogs , this compound is suitable for hit-to-lead programs where maintaining ligand efficiency while reducing lipophilicity-driven promiscuity is a priority. Its moderate molecular weight (286.35) and hydrogen-bonding capacity position it well for further fragment growth or conformational constraint strategies [1].

Quote Request

Request a Quote for (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.